Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate: A similar compound with a different substitution pattern on the pyrrolidine ring.
N-Boc-4-oxo-L-proline methyl ester: Another pyrrolidine derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
Methyl 2-methyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-3-6(9)4-8(5)7(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
UWYNTPACQJKGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CN1C(=O)OC |
Origin of Product |
United States |
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